molecular formula C11H11CuN2O2S B10782029 Allocupreide

Allocupreide

Cat. No.: B10782029
M. Wt: 298.83 g/mol
InChI Key: ZZDFYPGVZZDZBL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Allocupreide, also known as 3-[(2-Propenylamino)thioxomethyl]amino]benzoic acid monocopper (1+) monosodium salt, is a compound with the molecular formula C11H11CuN2NaO2S. It is a dark brown powder that is freely soluble in water but insoluble in alcohol and ether. This compound has been primarily studied for its antirheumatic properties .

Preparation Methods

Allocupreide can be synthesized through a multi-step process:

Chemical Reactions Analysis

Allocupreide undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The compound can be reduced, potentially altering its copper coordination environment.

    Substitution: this compound can undergo substitution reactions, particularly involving the amino and thioxomethyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Allocupreide has several scientific research applications:

Mechanism of Action

The mechanism by which Allocupreide exerts its effects involves its interaction with molecular targets in the body. The copper ion in this compound plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but the compound’s antirheumatic effects suggest it may modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Allocupreide can be compared with other copper-containing compounds and antirheumatic agents:

    Copper Sulfate: Unlike this compound, copper sulfate is widely used in agriculture and industry but lacks specific antirheumatic properties.

    Penicillamine: This compound is another antirheumatic agent that chelates copper, but it has a different structure and mechanism of action.

    Methotrexate: A commonly used antirheumatic drug, methotrexate does not contain copper and works by inhibiting dihydrofolate reductase.

This compound’s uniqueness lies in its specific copper coordination and its potential dual role as both a copper source and an antirheumatic agent .

Properties

Molecular Formula

C11H11CuN2O2S

Molecular Weight

298.83 g/mol

IUPAC Name

copper(1+);3-(prop-2-enylcarbamothioylamino)benzoate

InChI

InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/q;+1/p-1

InChI Key

ZZDFYPGVZZDZBL-UHFFFAOYSA-M

Canonical SMILES

C=CCNC(=S)NC1=CC=CC(=C1)C(=O)[O-].[Cu+]

Origin of Product

United States

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